1-(4-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an anticoagulant. This compound is structurally related to Apixaban, a well-known blood coagulation factor Xa inhibitor. The compound's intricate structure comprises various functional groups that contribute to its biological activity.
The compound is classified under the category of imidazolidinones, which are cyclic compounds containing both nitrogen and oxygen in their structure. Its molecular formula is , with a molecular weight of approximately 460.48 g/mol. The compound can be identified by its CAS number, which is 503612-47-3, and it has been synthesized for research purposes related to anticoagulation therapies.
The synthesis of 1-(4-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one typically involves multi-step organic reactions. One common approach includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yields and ensuring the structural integrity of the compound.
The molecular structure of 1-(4-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one can be represented using various chemical notation systems:
COc1ccc(cc1)n2nc(C(=O)O)c3CCN(C(=O)c23)c4ccc(cc4)N5CCCCC5=O
InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33)
The compound's structure features multiple aromatic rings and functional groups that enhance its pharmacological properties.
Chemical reactions involving this compound primarily focus on its interactions as a potential drug candidate. Key reactions include:
Understanding these reactions is crucial for developing effective synthesis routes and predicting metabolic pathways in biological systems.
The mechanism of action for 1-(4-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is closely related to its role as an anticoagulant. It primarily functions by inhibiting factor Xa in the coagulation cascade:
This mechanism is critical in therapeutic applications aimed at managing thromboembolic disorders.
The physical properties of 1-(4-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one include:
Property | Value |
---|---|
Melting Point | >125°C (dec.) |
Boiling Point | Predicted at 807.2±65.0°C |
Density | 1.42 g/cm³ |
Solubility | Slightly soluble in chloroform |
pKa | 3.51±0.20 (predicted) |
Color | Light orange |
These properties are essential for understanding the compound's stability and solubility in various solvents, which influences its formulation in pharmaceutical applications.
The primary application of 1-(4-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-2-y)piperazin -1-y)ethyl)imidazolidin -2-one lies in its role as an intermediate in the synthesis of Apixaban and other anticoagulants. Its potential therapeutic uses include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: